Product packaging for N-Allyl-4-methylbenzenesulfonamide(Cat. No.:CAS No. 50487-71-3)

N-Allyl-4-methylbenzenesulfonamide

Cat. No.: B188080
CAS No.: 50487-71-3
M. Wt: 211.28 g/mol
InChI Key: SQMCYQSCMCMEIL-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and Derivatives

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone of modern chemistry. wikipedia.org This structural motif is found in a wide array of compounds and is of paramount importance in both the synthesis of complex organic molecules and the development of pharmaceuticals. wikipedia.orgnih.gov

In organic synthesis, the sulfonamide group is valued for its stability and its ability to be incorporated into molecules through well-established reactions, such as the reaction of a sulfonyl chloride with an amine. wikipedia.orgchemeurope.com This reliability makes sulfonamides useful as protecting groups for amines and as intermediates in the construction of larger, more complex molecular architectures. acs.org From a medicinal chemistry perspective, the sulfonamide class is prolific, forming the basis for a multitude of drugs with a wide range of therapeutic applications. wikipedia.org These include antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgnih.gov The biological activity of sulfonamides is often attributed to their ability to mimic and compete with p-aminobenzoic acid (PABA), an essential molecule for folic acid synthesis in bacteria. nih.govpharmacyconcepts.in

The 4-methylbenzenesulfonamide, or tosylamide, moiety is a particularly significant core structure within the broader sulfonamide family. solubilityofthings.com The tosyl group (4-toluenesulfonyl group) is a common functional group in organic chemistry, and its presence in a molecule can influence its reactivity and physical properties. The tosylamide core serves as a versatile building block, lending itself to a variety of chemical modifications to create a diverse range of compounds, including dyes and biologically active molecules. solubilityofthings.com Its derivatives are frequently investigated for their potential as enzyme inhibitors and have applications in cancer research. solubilityofthings.comresearchgate.net

Research Significance of the N-Allyl Moiety in Sulfonamide Chemistry

The incorporation of an N-allyl group into the sulfonamide framework introduces a reactive handle that is of great interest to synthetic chemists. The allyl group, with its carbon-carbon double bond, can participate in a wide variety of chemical transformations. This includes, but is not limited to, reactions such as palladium-catalyzed allylic aminations, which allow for the formation of new carbon-nitrogen bonds with high selectivity. organic-chemistry.org The presence of the allyl group opens up avenues for further functionalization and the synthesis of more complex sulfonamide derivatives. For instance, N-Allyl-p-toluenesulfonamide has been utilized as a catalyst in ring-closing enyne metathesis reactions. chemicalbook.com

Scope and Objectives of Research on N-Allyl-4-methylbenzenesulfonamide

Research centered on this compound is multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of its material properties. A primary focus is the development of efficient and environmentally friendly methods for its synthesis. nsf.gov The classic laboratory synthesis involves the reaction of 4-toluenesulfonyl chloride with allylamine (B125299). stackexchange.com Detailed procedural information for this type of nucleophilic substitution reaction is well-documented. stackexchange.comnih.goviucr.org

Another key research area is the detailed characterization of the compound's structure and properties. This includes spectroscopic analysis and single-crystal X-ray diffraction to determine its precise three-dimensional structure. nsf.govnih.govgvsu.edunih.gov Such studies have revealed details about its bond lengths, bond angles, and the supramolecular assembly of the molecules in the solid state through hydrogen bonding and π–π interactions. nih.goviucr.org

Furthermore, this compound serves as a precursor for the synthesis of more complex molecules. For example, it can be further alkylated, such as through benzylation, to create trisubstituted sulfonamides. nsf.govbohrium.comresearchgate.net The investigation of these subsequent reactions helps to expand the synthetic utility of the parent compound.

Below is a table summarizing some of the key physical and crystallographic data reported for this compound and a derivative.

PropertyThis compoundN-Allyl-N-benzyl-4-methylbenzenesulfonamide
Molecular Formula C₁₀H₁₃NO₂S nih.govC₁₇H₁₉NO₂S
Melting Point 61.0 to 65.0 °C chemicalbook.com44-47 °C nsf.gov
Boiling Point 326.6±45.0 °C (Predicted) chemicalbook.comNot Reported
Density 1.145±0.06 g/cm³ (Predicted) chemicalbook.com1.251 g/cm³ (Calculated) nsf.gov
Crystal System Not explicitly stated in provided search resultsOrthorhombic nsf.gov
Space Group Not explicitly stated in provided search resultsPna2₁ nsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B188080 N-Allyl-4-methylbenzenesulfonamide CAS No. 50487-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMCYQSCMCMEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305130
Record name N-Allyl-4-methylbenzenesulfonamide
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-71-3
Record name N-Allyl-p-toluenesulfonamide
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Record name N-Allyl-4-methylbenzenesulfonamide
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Record name 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Ii. Synthetic Methodologies for N Allyl 4 Methylbenzenesulfonamide and Its Derivatives

Classical and Contemporary Synthetic Routes to N-Allyl-4-methylbenzenesulfonamide

The primary and most well-established method for synthesizing this compound involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine (B125299). nsf.govbohrium.comstackexchange.com This reaction is a cornerstone of sulfonamide synthesis and has been adapted and optimized over time to improve yields and reduce environmental impact.

Nucleophilic Substitution Reactions utilizing 4-Methylbenzenesulfonyl Chloride and Allylamine

The fundamental approach to synthesizing this compound is through a nucleophilic substitution reaction. nih.govresearchgate.net In this process, the nucleophilic allylamine attacks the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride, leading to the formation of the desired sulfonamide and hydrochloric acid as a byproduct. stackexchange.com The reaction is typically carried out in the presence of a base to neutralize the acid generated. stackexchange.comnih.gov

Initial synthetic explorations involved the use of dichloromethane (B109758) as a solvent and pyridine (B92270) as a base. nsf.govresearchgate.net However, this method was found to have significant drawbacks, including low yields, extended reaction times, and the use of a carcinogenic solvent. nsf.govresearchgate.net These limitations spurred the development of more efficient and environmentally friendly protocols. nsf.govresearchgate.net

Table 1: Comparison of Initial and Optimized Synthetic Protocols

Parameter Initial Method Optimized Method
Solvent Dichloromethane Tetrahydrofuran (B95107) (THF) / Water
Base Pyridine Potassium Carbonate or Sodium Hydroxide (B78521)
Yield Low High (e.g., 73%)
Reaction Time Long Shorter
Environmental Impact Moderate (carcinogenic solvent) Reduced

Significant improvements in the synthesis of this compound have been achieved through the systematic optimization of reaction conditions. nsf.gov Key parameters that have been investigated include the choice of solvent, the type of base used, and the reaction temperature. nsf.govresearchgate.netresearchgate.net

The development of a single-phase two-solvent system using an aqueous ionic base and tetrahydrofuran (THF) has been a major advancement. nsf.gov This system has been shown to drastically increase yields and shorten reaction times compared to earlier methods. nsf.gov

The choice of base is also critical. While both sodium hydroxide and potassium carbonate have been used successfully, potassium carbonate has been identified as providing the highest yields. nsf.gov Sodium hydroxide, on the other hand, tends to result in shorter reaction times. nsf.gov The use of milder bases like potassium carbonate is also advantageous from an environmental perspective. nsf.gov

Most optimized procedures for this synthesis are conducted at room temperature, which is both energy-efficient and helps to minimize side reactions. nsf.govnih.gov For instance, a typical optimized procedure involves dissolving 4-methylbenzenesulfonyl chloride in THF, followed by the dropwise addition of allylamine and an aqueous solution of potassium carbonate, with the mixture stirred at room temperature for 24 hours. nsf.gov

The mechanism of the reaction between sulfonyl chlorides and amines is analogous to nucleophilic acyl substitution, occurring at the sulfonyl group. nih.gov In the subsequent benzylation of the newly formed sulfonamide, which is a weak nucleophile, conditions that favor an S(N)1-like reaction are employed. nsf.gov This suggests the formation of a benzylic carbocation intermediate, which is then attacked by the sulfonamide nitrogen. nsf.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. rsc.orgnih.gov This has led to the exploration of greener alternatives for the synthesis of this compound. nsf.govresearchgate.net

Environmentally Benign Synthetic Protocols

The adoption of a two-solvent system of water and THF represents a significant step towards a more environmentally benign synthesis. nsf.gov Water is a non-toxic and readily available solvent, and its use reduces the reliance on hazardous organic solvents like dichloromethane. nsf.govresearchgate.net Furthermore, facile synthesis methods in aqueous media under dynamic pH control have been described, which omit the use of organic bases and allow for product isolation through simple filtration after acidification. rsc.org

Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

N-Allyl-N-benzyl-4-methylbenzenesulfonamide is a significant derivative, and its synthesis has been approached through various methodologies, primarily focusing on two-step processes and the investigation of more streamlined one-pot strategies.

The most common and well-documented route to N-Allyl-N-benzyl-4-methylbenzenesulfonamide involves a two-step synthetic sequence. researchgate.netacs.orgnih.govacs.orgnih.govresearchgate.netnsf.govbohrium.com This approach first entails the synthesis of the parent this compound, followed by a subsequent benzylation reaction.

The benzylation of this compound is a crucial step in the two-step synthesis of its N-benzyl derivative. researchgate.netresearchgate.netnsf.gov This reaction typically involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on a benzyl (B1604629) halide. A common procedure involves dissolving this compound in a suitable organic solvent, such as tetrahydrofuran (THF), and treating it with a base to generate the corresponding anion. researchgate.net Subsequently, the addition of benzyl bromide initiates the benzylation process. The reaction mixture is typically stirred for an extended period at room temperature to ensure completion.

The reaction is believed to proceed via an SN1-like mechanism, where the use of benzyl bromide facilitates the formation of a stable benzylic carbocation. researchgate.net This electrophilic intermediate then readily reacts with the weakly nucleophilic sulfonamide nitrogen. The final product, N-Allyl-N-benzyl-4-methylbenzenesulfonamide, is often isolated as a solid and can be purified by recrystallization. researchgate.net

Table 1: Reaction Parameters for the Benzylation of this compound

ParameterValue
Starting MaterialThis compound
ReagentsBenzyl bromide, Sodium hydroxide
SolventTetrahydrofuran (THF)
Reaction Time24 hours
TemperatureRoom Temperature
Yield67%

Data sourced from Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. researchgate.net

While the two-step synthesis is effective, researchers have explored the development of a more efficient one-pot synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide. researchgate.netacs.orgnih.govacs.orgnih.govresearchgate.netnsf.govbohrium.com The rationale behind this investigation lies in the similarities between the two synthetic steps: the initial reaction of 4-methylbenzenesulfonyl chloride with an amine and the subsequent benzylation of the resulting sulfonamide. researchgate.netacs.orgnih.govnih.govresearchgate.netnsf.govbohrium.com Both steps involve nucleophilic substitution at the sulfonamide functional group.

The development of a one-pot procedure would offer several advantages, including reduced reaction time, lower consumption of solvents and reagents, and simplified purification processes, making the synthesis more environmentally benign and cost-effective. researchgate.net Although further experimentation is required to fully realize a practical one-pot method, the conceptual framework is based on the sequential addition of reagents to a single reaction vessel, thereby telescoping the two steps into a single, streamlined process. researchgate.net

Two-Step Synthetic Processes

Advanced Synthetic Strategies for this compound Derivatives

Beyond the fundamental synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide, advanced synthetic methodologies are being explored to create a wider range of derivatives with tailored properties. These strategies often focus on improving reaction conditions, achieving greater control over stereochemistry, and introducing novel functionalities.

A significant advancement in the synthesis of sulfonamide derivatives is the use of cyclodextrins as phase-transfer catalysts to facilitate N-alkylation reactions in aqueous solutions. acs.org This approach addresses the environmental concerns associated with the use of volatile organic solvents. While not yet specifically reported for this compound, the successful application of this method to similar structures, such as the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide, demonstrates its potential. acs.org

In this methodology, cyclodextrins encapsulate the hydrophobic reactants, increasing their solubility in water and bringing them into close proximity for reaction. For instance, α-cyclodextrin can complex with allyl bromide, while β-cyclodextrin can encapsulate the sulfonamide substrate. acs.org This supramolecular assembly facilitates the N-alkylation reaction in an aqueous medium. The product can often be isolated by simple procedures such as heating, which leads to decomplexation. acs.org This green chemistry approach offers a promising alternative to traditional organic solvent-based syntheses.

The allyl group in this compound provides a versatile handle for introducing stereochemical complexity and achieving regiocontrol in subsequent transformations. Advanced synthetic strategies are being developed to selectively modify this moiety, leading to a diverse array of analogues with defined three-dimensional structures.

Stereoselective Synthesis:

The development of stereoselective methods for the synthesis of N-allyl sulfonamide derivatives is an active area of research. One notable approach is the palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with iodides and sulfonyl sources. acs.orgnih.gov This method allows for the efficient synthesis of substituted (Z)-N-allyl sulfonamides with high stereoselectivity. acs.orgnih.gov The stereochemical outcome is controlled by the formation of a six-membered palladacycle intermediate. acs.orgnih.gov

Another powerful technique is the Sharpless asymmetric dihydroxylation, which can be applied to the alkene of the allyl group to introduce two adjacent chiral centers with high enantioselectivity. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a chiral quinine (B1679958) ligand in the presence of osmium tetroxide to direct the dihydroxylation to a specific face of the double bond, yielding chiral vicinal diols. wikipedia.orgorganic-chemistry.orgnih.gov These diols are valuable intermediates for the synthesis of more complex molecules.

Regiospecific Synthesis:

Controlling the regioselectivity of reactions involving the allyl group is also a key synthetic challenge. Regioselective hydroformylation of allylic sulfonamides has been achieved using a catalytic directing group. nih.gov This method allows for the selective introduction of a formyl group at a specific position of the allyl moiety. Furthermore, rhodium-catalyzed hydroformylation has been shown to be highly regioselective for a variety of unsaturated esters, a strategy that could potentially be adapted for N-allyl sulfonamides. nih.gov

These advanced stereoselective and regiospecific strategies are crucial for the rational design and synthesis of this compound derivatives with specific biological activities, as the three-dimensional arrangement of atoms and the position of functional groups are often critical for molecular recognition and function.

Catalytic Approaches in Sulfonamide Synthesis

The synthesis of N-substituted sulfonamides, including this compound, has been significantly advanced through the development of various catalytic methodologies. These approaches offer milder reaction conditions, higher efficiency, and greater atom economy compared to traditional methods. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the N-alkylation and N-allylation of sulfonamides.

Transition-Metal Catalyzed N-Allylation

A variety of transition metals, including nickel, iridium, and manganese, have been effectively employed to catalyze the N-alkylation of sulfonamides with alcohols, including allylic alcohols. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the sulfonamide. The subsequent reduction of the resulting imine by the catalyst, which returns the hydrogen, yields the N-alkylated product and water as the only byproduct. researchgate.net

Nickel-Catalyzed N-Allylation:

Nickel(0) complexes with diphosphine ligands have been shown to be effective catalysts for the direct N-allylation of p-toluenesulfonamide (B41071) with allylic alcohols. researchgate.net These reactions can be carried out under neutral conditions and, in some cases, neat (without a solvent), affording the corresponding N-allylated products in moderate to high yields. researchgate.net

A study on the nickel(0)-catalyzed N-allylation of p-toluenesulfonamide with various allylic alcohols demonstrated the versatility of this method. The reaction proceeds efficiently in the presence of a Ni(0)-diphosphine complex.

Iridium-Catalyzed N-Alkylation:

Iridium complexes are also highly effective for the N-alkylation of sulfonamides with a broad range of alcohols. kib.ac.cn Chiral iridium catalysts have been successfully used in the asymmetric allylation of enamides and enecarbamates with racemic allylic alcohols, producing homoallylic ketones with high enantioselectivity. kib.ac.cn While not a direct N-allylation of a sulfonamide, this demonstrates the capability of iridium catalysts to facilitate C-N bond formation with allylic partners.

Manganese-Catalyzed N-Alkylation:

In the quest for more sustainable and earth-abundant catalysts, manganese has emerged as a viable option for the N-alkylation of sulfonamides. acs.org A well-defined manganese(I) PNP pincer complex has been utilized for the N-alkylation of various sulfonamides, including p-toluenesulfonamide, with both benzylic and aliphatic alcohols. acs.org This system operates with high atom economy, requiring only a catalytic amount of base and one equivalent of the alcohol. acs.org The reaction is tolerant of various functional groups on both the sulfonamide and the alcohol. acs.org

Catalyst SystemSubstrateAlkylating AgentProductYield (%)Reference
Ni(0)-diphosphinep-ToluenesulfonamideAllyl alcoholThis compoundModerate to High researchgate.net
Mn(I) PNP pincer/K₂CO₃p-ToluenesulfonamideBenzyl alcoholN-Benzyl-4-methylbenzenesulfonamide86 acs.org
Mn(I) PNP pincer/K₂CO₃p-Toluenesulfonamide1-ButanolN-Butyl-4-methylbenzenesulfonamide81 acs.org
Mn(I) PNP pincer/K₂CO₃4-BromobenzenesulfonamideBenzyl alcoholN-Benzyl-4-bromobenzenesulfonamide85 acs.org

Table 1: Examples of Transition-Metal Catalyzed N-Alkylation of Sulfonamides

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of chiral sulfonamide derivatives. These methods often rely on the use of chiral organic molecules, such as Lewis bases or phase-transfer catalysts, to induce enantioselectivity.

For instance, the chemoselective asymmetric N-allylic alkylation of enamides with Morita-Baylis-Hillman carbonates has been achieved using a Lewis base catalyst, yielding multifunctional products with up to 92% enantiomeric excess. nih.govrsc.org While this example does not directly involve a sulfonamide nucleophile, it highlights the potential of organocatalysis for enantioselective N-allylation.

In a more direct application, organocatalytic asymmetric allylic alkylations of sulfoximines, which are structurally related to sulfonamides, have been developed. Using a quinidine-derived organocatalyst, a range of optically active α-methylene β-sulfoximidoyl esters were synthesized in high yields and with excellent enantioselectivities (up to 95% ee) from the reaction of sulfoximines with Morita-Baylis-Hillman carbonates. nih.gov

OrganocatalystNucleophileElectrophileProductEnantiomeric Excess (%)Reference
Lewis BaseEnamideMorita-Baylis-Hillman CarbonateMultifunctional N-allylated enamideup to 92 nih.govrsc.org
Quinidine-derivedSulfoximineMorita-Baylis-Hillman Carbonateα-Methylene β-sulfoximidoyl esterup to 95 nih.gov

Table 2: Examples of Organocatalytic Asymmetric Allylic Alkylations

Iii. Spectroscopic and Structural Characterization of N Allyl 4 Methylbenzenesulfonamide and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Allyl-4-methylbenzenesulfonamide. A suite of techniques, including NMR, HRMS, and FT-IR, offers complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For an analogue, N-allyl-N-benzyl-4-methylbenzenesulfonamide, specific chemical shifts and coupling constants have been reported.

¹H NMR: In the proton NMR spectrum of the related N-allyl-N-benzyl-4-methylbenzenesulfonamide, recorded in deuterochloroform (CDCl₃), the aromatic protons of the tosyl group appear as a multiplet between δ 7.77-7.69 ppm, while the benzyl (B1604629) and other aromatic protons are observed between δ 7.34-7.20 ppm. The vinyl proton (=CH) of the allyl group presents as a doublet of doublets of triplets (ddt) at δ 5.45 ppm. The terminal vinyl protons (=CH₂) show distinct signals, with the trans proton as a doublet of quartets (dq) at δ 5.05 ppm and the cis proton as a dq at δ 4.98 ppm. The methylene (B1212753) protons adjacent to the nitrogen (NCH₂) of the benzyl and allyl groups appear at δ 4.32 ppm (singlet) and δ 3.74 ppm (doublet of triplets), respectively. The methyl group of the tosyl moiety is a sharp singlet at δ 2.43 ppm. nsf.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the reported chemical shifts in CDCl₃ are δ 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, and 21.65 ppm. nsf.gov For its N-benzylated analogue, the spectrum shows thirteen distinct signals at δ 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, and 21.65 ppm. nsf.gov

Below is a data table summarizing the NMR findings for N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ar-H (tosyl)7.77-7.69 (m)143.42, 136.08, 129.86, 127.31
Ar-H (benzyl)7.34-7.20 (m)137.60, 128.63, 128.57, 127.81
=CH5.45 (ddt)132.25
=CH₂ (trans)5.05 (dq)119.52
=CH₂ (cis)4.98 (dq)
NCH₂ (benzyl)4.32 (s)50.24
NCH₂ (allyl)3.74 (dt)49.55
CH₃2.43 (s)21.65

2D NMR ROESY: Two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining spatial proximities between protons, which helps in confirming stereochemistry and conformation. The ROESY experiment is particularly useful for medium-sized molecules where the standard Nuclear Overhauser Effect (NOE) may be zero. columbia.edu It works by detecting through-space dipolar couplings, with interactions observable for protons up to approximately 4-5 Å apart. columbia.eduyoutube.com While specific ROESY data for this compound is not detailed in the provided sources, this technique would be the method of choice to confirm the through-space relationship between the allyl group protons and the protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. bioanalysis-zone.comnih.gov For this compound, the calculated mass for the sodium adduct [M+Na]⁺ (C₁₀H₁₃NNaO₂S) is 234.2700, with the experimentally found value being 234.2690. nsf.gov This close correlation confirms the molecular formula. Similarly, for the N-benzylated analogue, the calculated m/z for [C₁₇H₁₉NNaO₂S]⁺ was 324.3800, and the found value was 324.3801. nsf.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a sulfonamide typically shows characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are prominent, generally appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration in secondary sulfonamides like this compound gives rise to a band in the region of 3300-3200 cm⁻¹. The N-S stretching vibration is expected between 950-866 cm⁻¹. researchgate.net Other expected signals would include C=C stretching from the allyl group and aromatic ring, and C-H stretching vibrations.

Crystallographic Characterization of this compound

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis

The most precise method for determining molecular structure is single-crystal X-ray diffraction. This technique was used to determine the crystal structure of this compound. nih.gov The analysis revealed key structural parameters, such as the S=O bond lengths of 1.4282 (17) Å and 1.4353 (17) Å, and an O=S=O bond angle of 118.87 (11)°, which are typical for sulfonamide groups. nih.goviucr.org The S-N bond length was found to be 1.617 (2) Å. nih.goviucr.org

In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.govnih.gov These dimers are further linked into ribbons along the c-axis by offset π–π stacking interactions between the phenyl rings. nih.gov The distance between the centroids of interacting rings is 3.8340 (17) Å. nih.gov

The crystallographic analysis of this compound determined that it crystallizes in the triclinic crystal system with the space group P-1. iucr.org In contrast, a related analogue, N-allyl-N-benzyl-4-methylbenzenesulfonamide, was found to crystallize in the orthorhombic system with a Pna2₁ space group. nsf.govbohrium.com

The detailed crystallographic data for this compound is summarized in the table below. iucr.orgiucr.org

Parameter Value
Chemical FormulaC₁₀H₁₃NO₂S
Formula Weight (Mr)211.27
Crystal System Triclinic
Space Group P-1
a (Å)Data not available in sources
b (Å)Data not available in sources
c (Å)Data not available in sources
α (°)Data not available in sources
β (°)Data not available in sources
γ (°)Data not available in sources
Volume (ų)Data not available in sources
ZData not available in sources
Analysis of Unit Cell Parameters and Z-values

The crystallographic analysis of this compound reveals that it crystallizes in the triclinic space group P1. nih.gov The unit cell parameters have been determined, providing the fundamental dimensions of the repeating unit in the crystal lattice. nih.gov For this compound, the number of molecules in the unit cell (Z-value) is 2. nih.gov

In contrast, its analogue, N-Allyl-N-benzyl-4-methylbenzenesulfonamide, crystallizes in the orthorhombic space group Pna2₁ with a Z-value of 4. nsf.govresearchgate.netbohrium.com This indicates a different packing arrangement and symmetry within the crystal compared to its unbenzylated counterpart. The variation in space group and Z-value highlights the significant impact of the additional benzyl group on the crystal packing and symmetry of the molecule. nih.govnsf.govresearchgate.netbohrium.com

Crystal Data and Structure Refinement

ParameterThis compoundN-Allyl-N-benzyl-4-methylbenzenesulfonamide
Chemical formulaC₁₀H₁₃NO₂SC₁₇H₁₉NO₂S
Formula weight211.27 g/mol301.40 g/mol
Crystal systemTriclinicOrthorhombic
Space groupP1Pna2₁
a (Å)7.5538 (10)18.6919 (18)
b (Å)8.2591 (11)10.5612 (10)
c (Å)8.9415 (16)8.1065 (8)
α (°)85.9415 (16)90
β (°)72.9167 (16)90
γ (°)67.6989 (15)90
Volume (ų)535.42 (12)1600.3 (3)
Z24
Temperature (K)Not specified173.15
Investigation of Bond Lengths, Bond Angles, and Torsion Angles

Detailed examination of the molecular geometry of this compound reveals typical bond lengths and angles for a sulfonamide moiety. The S=O bond lengths are approximately 1.4282 Å and 1.4353 Å, and the S1-N1 bond length is 1.617 Å. nih.govnih.gov A key conformational feature is the C1-N1-S1-C4 torsion angle of -61.0 (2)°, which describes the orientation of the allyl group relative to the tosyl group. nih.gov

For N-Allyl-N-benzyl-4-methylbenzenesulfonamide, the introduction of the benzyl group leads to notable conformational changes. The aryl groups are oriented gauche about the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2 (2)°. nsf.gov The bond lengths around the sulfur and nitrogen atoms are within expected ranges, with S=O bond lengths of 1.4290 (18) Å and 1.4342 (18) Å. nsf.gov The N1-S1 bond length is 1.636 (2) Å, slightly longer than in the unbenzylated analogue, which may be attributed to the increased steric hindrance from the two bulky substituents on the nitrogen atom. nsf.gov

Selected Bond Lengths (Å) and Torsion Angles (°)

ParameterThis compoundN-Allyl-N-benzyl-4-methylbenzenesulfonamide
S=O (avg.)~1.432 Å~1.432 Å
S-N1.617 (2) Å1.636 (2) Å
S-CNot specified1.763 (2) Å
N-C(allyl)Not specified1.471 (3) Å
N-C(benzyl)-1.466 (3) Å
C-N-S-C Torsion Angle-61.0 (2)°84.2 (2)° (C1-S1-N1-C11)

Supramolecular Interactions in Crystal Structures

N-H···O Hydrogen Bonding Networks

In the crystal structure of this compound, intermolecular N-H···O hydrogen bonds are a dominant feature. nih.govnih.govgvsu.edu The sulfonamide N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms of a neighboring molecule serves as the acceptor. nih.gov This interaction leads to the formation of centrosymmetric dimers, a common motif in sulfonamide crystal structures. nih.govnih.gov The N1···O2 distance of 2.900 (3) Å indicates a hydrogen bond of medium strength. nih.gov These dimers are fundamental building blocks that contribute to the stability of the crystal lattice. nih.govgvsu.edu

C-H···N Hydrogen Bonds and C-H···π Interactions

The crystal packing of N-Allyl-N-benzyl-4-methylbenzenesulfonamide is characterized by the presence of weaker C-H···N hydrogen bonds and C-H···π interactions. nsf.govresearchgate.neteurjchem.com Unlike its unbenzylated counterpart, this molecule lacks the N-H donor for classical hydrogen bonding. nsf.govgvsu.edu Instead, specific C-H bonds on the allyl and benzyl groups interact with the nitrogen atom and the π-system of the aromatic rings of adjacent molecules. nsf.gov These interactions, although weaker than conventional hydrogen bonds, play a crucial role in linking the molecules into a stable three-dimensional network. nsf.govnsf.gov

Offset π–π Stacking Interactions

In addition to hydrogen bonding, the crystal structure of this compound is further stabilized by offset π–π stacking interactions. nih.govgvsu.edu These interactions occur between the phenyl rings of adjacent centrosymmetric dimers, linking them into ribbons that propagate along the c-axis. nih.govgvsu.edu The intercentroid distance between the stacked rings is 3.8340 (17) Å, with a slippage of 1.320 Å, which is characteristic of stabilizing offset face-to-face π-stacking. nih.gov

Crystallographic Characterization of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

The comprehensive crystallographic characterization of N-Allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through single-crystal X-ray diffraction. nsf.govresearchgate.netbohrium.comeurjchem.com The analysis confirmed the molecular structure and provided detailed insights into its three-dimensional arrangement. The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell. nsf.govresearchgate.netbohrium.comeurjchem.com

The crystal structure reveals a slightly distorted tetrahedral geometry around the sulfur atom. nsf.gov The absence of a traditional N-H donor precludes the formation of strong N-H···O hydrogen bonds that are characteristic of primary and secondary sulfonamides. nsf.govgvsu.edu Consequently, the supramolecular architecture is dominated by a network of weaker C-H···N and C-H···π interactions, which collectively guide the efficient packing of the molecules in the crystal. nsf.gov The detailed bond lengths, angles, and torsion angles have been precisely determined, confirming the gauche orientation of the aryl groups around the S1-N1 bond. nsf.gov

Crystal System and Space Group Determination

The three-dimensional arrangement of molecules in a crystalline solid is defined by its crystal system and space group. X-ray crystallography studies have been pivotal in elucidating these parameters for this compound and its analogues.

The crystal structure of This compound has been successfully determined through single-crystal X-ray diffraction. gvsu.eduiucr.orgnih.govnih.gov The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c, a common space group for organic molecules. iucr.org

An analogue, N-allyl-N-benzyl-4-methylbenzenesulfonamide , was also analyzed and found to crystallize in the orthorhombic system with the space group Pna2₁. nsf.gov This system is defined by three unequal axes that are all mutually perpendicular. The structure of this analogue exhibits a two-fold screw axis and two glide plane geometries, which contribute to an efficient packing arrangement. nsf.gov

The crystallographic data for these compounds are summarized in the table below.

CompoundCrystal SystemSpace GroupReference
This compoundMonoclinicP2₁/c iucr.org
N-allyl-N-benzyl-4-methylbenzenesulfonamideOrthorhombicPna2₁ nsf.gov

Analysis of Intermolecular Interactions

The stability and packing of molecules within a crystal lattice are dictated by a network of intermolecular interactions. nih.gov In sulfonamides, strong interactions like hydrogen bonds and π-π stacking are often the primary driving forces for crystal packing. nih.govnih.gov

In the crystal structure of This compound , molecules are linked by both hydrogen bonds and π–π interactions. nih.govresearchgate.net Centrosymmetric dimers are formed through intermolecular N—H⋯O hydrogen bonds between the sulfonamide N—H group of one molecule and a sulfonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net The N1⋯O2ⁱ distance is reported as 2.900 (3) Å, with a nearly linear N—H⋯O angle of 174 (3)°, indicative of a medium-strength hydrogen bond. nih.govresearchgate.net These dimers are further connected into ribbons along the c-axis by offset π–π interactions between the p-tolylsulfonamide rings. gvsu.eduiucr.org The intercentroid distance between these interacting rings is 3.8340 (17) Å, with a plane-to-plane distance of 3.600 Å. iucr.org

For the analogue N-allyl-N-benzyl-4-methylbenzenesulfonamide , the crystal packing is stabilized by C-H···N hydrogen bonds and C-H···π interactions. nsf.gov Similarly, another related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , features N—H⋯O hydrogen bonds that link molecules into ribbons. researchgate.net These ribbons are further associated into a three-dimensional network by C—H⋯π interactions. researchgate.net

The key intermolecular interactions for these compounds are detailed in the table below.

CompoundInteraction TypeDescriptionReference
This compoundN—H⋯O Hydrogen BondsForms centrosymmetric dimers; N1⋯O2ⁱ distance of 2.900 (3) Å. nih.govresearchgate.net
Offset π–π InteractionsLinks dimers into ribbons; Intercentroid distance of 3.8340 (17) Å. gvsu.eduiucr.org
N-allyl-N-benzyl-4-methylbenzenesulfonamideC—H···N Hydrogen BondsLinks molecules in the crystal lattice. nsf.gov
C—H···π InteractionsContributes to the overall molecular packing. nsf.gov
4-methyl-N-(4-methylbenzyl)benzenesulfonamideN—H⋯O Hydrogen BondsForms ribbons running along the b-axis. researchgate.net
C—H⋯π InteractionsLinks hydrogen-bonded ribbons into a 3D network. researchgate.net

Iv. Reactivity and Reaction Mechanisms Involving N Allyl 4 Methylbenzenesulfonamide

Nucleophilic Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-Allyl-4-methylbenzenesulfonamide, while being part of an electron-withdrawing system, retains sufficient nucleophilic character to react with various electrophiles. This reactivity is fundamental to the derivatization of the sulfonamide moiety.

The deprotonated sulfonamide nitrogen acts as a potent nucleophile, readily undergoing alkylation with suitable electrophiles. A common example is the benzylation of this compound to form N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govbohrium.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the sulfonamide, thereby enhancing its nucleophilicity. nsf.gov The reaction proceeds efficiently at room temperature in a solvent like tetrahydrofuran (B95107) (THF). nsf.govresearchgate.net

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been achieved in good yield through this method. nsf.gov The general approach for N-alkylation of sulfonamides can also be extended to other alkylating agents, including the use of esters and alcohols under specific catalytic conditions, such as ruthenium or manganese catalysis. nih.govorganic-chemistry.org Aqueous solutions of sodium tosylate have also been explored as a sustainable medium for N-alkylation reactions of tosylamides. rsc.org

Table 1: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide via Alkylation
ReactantsReagents & ConditionsProductYieldReference
This compound, Benzyl (B1604629) bromideSodium hydroxide, Tetrahydrofuran, Room temperature, 24 hoursN-allyl-N-benzyl-4-methylbenzenesulfonamide67% nsf.gov

Similar to alkylation, the sulfonamide nitrogen of this compound can undergo acylation with acylating agents like acyl chlorides or anhydrides to yield N-acylsulfonamides. This class of compounds is of significant interest as the N-acylsulfonamide moiety is a structural motif found in many biologically active molecules and pharmaceutical agents. dergipark.org.tr

The reaction generally proceeds in the presence of a base to facilitate the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. For instance, the synthesis of N-acetyl-4-methyl-benzenesulfonamide has been reported from the related compound, Chloramine-T, by reaction with acetyl chloride, demonstrating the feasibility of N-acylation of the tosylamide group. dergipark.org.tr This suggests that this compound would react similarly to form N-acetyl-N-allyl-4-methylbenzenesulfonamide. These reactions are analogous to the well-established Schotten-Baumann reaction conditions.

Transformations Involving the Allyl Moiety

The allyl group's carbon-carbon double bond is a site of rich reactivity, susceptible to attack by both electrophiles and radicals. This allows for extensive functionalization of the molecule, separate from the sulfonamide nitrogen.

The Prilezhaev reaction involves the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. wikipedia.orgorganic-chemistry.org The allyl group of this compound can undergo this transformation to yield N-(oxiran-2-ylmethyl)-4-methylbenzenesulfonamide. researchgate.net This reaction is a key step in synthesizing more complex molecules, as the resulting epoxide ring is a versatile functional group that can be opened by various nucleophiles.

The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. wikipedia.org For allylic systems, including allylic sulfonamides, asymmetric epoxidation protocols have been developed using chiral catalysts, such as those based on hafnium, titanium, or vanadium, to produce enantiomerically enriched epoxides. researchgate.netacs.orgnih.gov The sulfonamide group itself can act as a directing group in these metal-catalyzed epoxidations, influencing the stereochemical outcome of the reaction. nih.gov

Table 2: Representative Epoxidation of Allylic Sulfonamides
Substrate TypeOxidantCatalyst/ConditionsProduct TypeKey FindingReference
N-Alkenyl SulfonamidesNot specifiedHf(IV)-bishydroxamic acid complexesChiral EpoxidesThe sulfonyl group is an effective directing group. High enantioselectivity (up to 93% ee) was achieved. nih.gov
Allylic Alcoholstert-butyl hydroperoxide (TBHP)Ti(III) complexes2,3-EpoxyalcoholsA mild and highly chemoselective method applicable to a broad range of allylic alcohols. acs.org
General AlkenesPeroxy acid (e.g., m-CPBA)Inert solventEpoxidesGeneral method for epoxidation, known as the Prilezhaev reaction. wikipedia.orgorganic-chemistry.org

Beyond epoxidation, the double bond of this compound is amenable to a variety of other addition reactions. Electrophilic additions, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), are expected to follow Markovnikov's rule, though the electronic influence of the distant sulfonamide group is minimal.

More complex transformations include bromotriflamidation, where reagents like N-bromosuccinimide (NBS) can induce the addition of both a bromine atom and a sulfonamide group across the double bond. nih.gov Furthermore, catalytic allylic amination using vanadoxaziridine catalysts represents a method to introduce another nitrogen-containing group at the allylic position, forming N-tosyl allylic amines from substituted alkenes. acs.org These reactions highlight the versatility of the allyl group in constructing new carbon-heteroatom bonds. Radical additions to the double bond are also possible, typically initiated by radical initiators, which would lead to anti-Markovnikov products.

Mechanistic Studies of Reactions involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

For the N-alkylation of the sulfonamide, such as the benzylation with benzyl bromide, a proposed SN1-like mechanism has been suggested. nsf.govresearchgate.net This pathway involves the formation of a stable benzylic carbocation, which is then attacked by the weakly nucleophilic sulfonamide. nsf.gov However, for less reactive alkyl halides, an SN2 mechanism is more likely, where the deprotonated sulfonamide anion directly displaces the leaving group.

The Prilezhaev epoxidation is widely accepted to proceed via the "butterfly mechanism". wikipedia.org This is a concerted process where the peroxy acid delivers an oxygen atom to the alkene through a five-membered ring transition state. This mechanism accounts for the observed syn-addition and the retention of stereochemistry. wikipedia.org

In metal-catalyzed reactions, the mechanism is often more intricate. For instance, in the zinc-mediated arylation of related N-tosylimines, a cooperative mechanism has been proposed where a Lewis acidic zinc species activates the imine, facilitating nucleophilic attack by a diarylzinc reagent. nih.gov In vanadium-catalyzed allylic aminations, the mechanism is thought to involve the formation of an N-tosyl vanadoxaziridine as the active catalytic species, which then delivers the "N-Ts" group to the alkene. acs.org These mechanistic insights are vital for optimizing reaction conditions and expanding the scope of these transformations.

Kinetic Studies of Nucleophilic Displacement Reactions

While specific kinetic studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the kinetic behavior of nucleophilic displacement reactions involving structurally similar arylsulfonamides has been investigated. These studies provide a framework for understanding the reactivity of the sulfonamide nitrogen in this compound.

Kinetic investigations of nucleophilic substitution reactions of various substituted benzenesulfonates with nucleophiles like potassium ethoxide have been performed. acs.orgnih.gov These studies typically measure pseudo-first-order rate constants under controlled conditions to elucidate the reaction mechanism. For instance, the reaction rates are often monitored spectrophotometrically. acs.orgnih.gov The data is then analyzed to determine second-order rate constants and to understand the influence of substituents on the reaction rate. acs.orgnih.gov

Although a specific data table for the nucleophilic displacement of this compound is not available, the following table, based on a study of a related benzenesulfonate (B1194179) system, illustrates the type of kinetic data typically generated. This data showcases the effect of substituents on the rate of reaction.

Table 1: Illustrative Kinetic Data for Nucleophilic Displacement of Aryl Benzenesulfonates (Note: This data is representative of kinetic studies on related compounds and not specific to this compound.)

Substituent (X) on Benzenesulfonyl Moietykobsd (s-1)Reaction ConditionsReference
p-Methyl0.0106 min-150% Acetone (B3395972)/50% Water, 25.0 °C beilstein-journals.org
Unsubstituted0.0146 min-150% Acetone/50% Water, 25.0 °C beilstein-journals.org
m-Nitro0.044 min-150% Acetone/50% Water, 25.0 °C beilstein-journals.org

Studies on the solvolysis of arenesulfonyl chlorides have also provided insights into their reactivity, with reaction rates being sensitive to the solvent and the substituents on the aromatic ring. beilstein-journals.org For example, the solvolysis rates of benzenesulfonyl chloride and its derivatives are influenced by the solvent composition, such as in aqueous acetone or ethanol (B145695) mixtures. beilstein-journals.org

Proposed Mechanisms for Sulfonamide Formation and Derivatization

The formation and subsequent derivatization of this compound involve distinct reaction mechanisms.

The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with allylamine (B125299). nih.govgvsu.edunih.gov This reaction is proposed to proceed via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. nih.gov This mechanism is analogous to nucleophilic acyl substitution. nih.gov The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide C-N-S bond. nih.govgvsu.edunih.gov The presence of a base, such as pyridine (B92270) or potassium carbonate, is often required to neutralize the HCl generated during the reaction. nih.govnsf.gov

Derivatization of this compound, for example, through benzylation at the nitrogen atom, follows a different proposed mechanism. The nitrogen atom in the sulfonamide is weakly nucleophilic. nsf.gov Consequently, reactions such as benzylation using benzyl bromide are suggested to proceed through an SN1-like mechanism. nsf.govresearchgate.net In this proposed pathway, the benzyl bromide first forms a stable benzylic carbocation. This carbocation is then attacked by the weakly nucleophilic sulfonamide nitrogen. nsf.gov A final deprotonation step yields the N-allyl-N-benzyl-4-methylbenzenesulfonamide product. nsf.gov

Table 2: Proposed Reaction Mechanisms

ReactionProposed MechanismKey FeaturesReference
Formation of this compoundNucleophilic substitution at sulfurAllylamine acts as a nucleophile, attacking the electrophilic sulfur of p-toluenesulfonyl chloride. Analogous to nucleophilic acyl substitution. nih.govresearchgate.net
Benzylation of this compoundSN1-like mechanismFormation of a stable benzylic carbocation followed by attack from the weakly nucleophilic sulfonamide nitrogen. nsf.govresearchgate.net

V. Applications of N Allyl 4 Methylbenzenesulfonamide and Its Derivatives in Organic Synthesis

Utilization as a Synthetic Intermediate and Building Block

The dual reactivity of N-Allyl-4-methylbenzenesulfonamide, stemming from its nucleophilic sulfonamide nitrogen (after deprotonation) and the electrophilic/radical reactivity of its allyl group, positions it as a highly useful synthetic intermediate.

A primary application of this compound is its role as a direct precursor in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. This transformation is a key step in creating more complex, substituted sulfonamides. The synthesis is typically achieved through the benzylation of the sulfonamide nitrogen.

In a representative procedure, this compound is treated with benzyl (B1604629) bromide in a suitable solvent system, such as tetrahydrofuran (B95107) (THF), in the presence of a base like sodium hydroxide (B78521). nsf.gov The base deprotonates the sulfonamide nitrogen, rendering it nucleophilic and facilitating a substitution reaction with benzyl bromide to form the N-C bond. nsf.gov This method provides a reliable route to N,N-disubstituted sulfonamides, which are important scaffolds in medicinal chemistry. nsf.govresearchgate.netbohrium.com

A study by Stenfors and Ngassa detailed this synthesis, achieving a good yield after purification. nsf.gov The reaction proceeds via a proposed SN1-like mechanism. nsf.gov

Table 1: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov

Reactant 1Reactant 2BaseSolventReaction TimeYield
This compoundBenzyl bromideSodium hydroxideTetrahydrofuran (THF)24 hours67%

The utility of this compound extends to its use as a foundational building block for molecules designed for advanced cycloaddition reactions. Specifically, it is a precursor to enyne substrates used in ring-closing enyne metathesis (RCEYM), a powerful carbon-carbon bond-forming reaction for constructing complex cyclic and heterocyclic systems. lookchem.comuwindsor.ca

For example, the N-allyl group can be paired with an alkyne-containing fragment to create an enyne. In one synthesis, a glycine-derived precursor is N-allylated using allyl bromide to produce Prop-2-ynyl 2-(N-Allyl-4-methylphenylsulfonamido)acetate. lookchem.com This molecule contains both the alkene (from the N-allyl group) and an alkyne, making it a suitable substrate for metathesis. Such enynes can then undergo ruthenium-catalyzed reactions, like those employing Grubbs' catalysts, to form 1,3-diene systems within a ring structure, which are themselves versatile intermediates for further synthetic transformations. lookchem.comorganic-chemistry.org

Chiral Derivatization and Asymmetric Synthesis Applications

The allyl group in this compound is prochiral, meaning it can be converted into a chiral center through an appropriate chemical reaction. This makes the compound a suitable substrate for asymmetric synthesis, a field focused on creating stereochemically pure molecules.

A prominent application is the Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgnih.gov Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and a chiral ligand—(DHQ)₂PHAL and (DHQD)₂PHAL, respectively—allowing for predictable stereochemical outcomes. wikipedia.orgharvard.edu

When applied to this compound, this method would oxidize the allyl group's double bond to produce a chiral diol. The specific enantiomer formed is dependent on which AD-mix is used. These resulting chiral diols are valuable intermediates, as the two hydroxyl groups can be selectively protected or further functionalized in the synthesis of complex targets like natural products or pharmaceuticals. nih.gov

Table 2: Potential Chiral Diols from Asymmetric Dihydroxylation of this compound

Starting MaterialReagentExpected Chiral Product
This compoundAD-mix-α(R)-N-(2,3-dihydroxypropyl)-4-methylbenzenesulfonamide
This compoundAD-mix-β(S)-N-(2,3-dihydroxypropyl)-4-methylbenzenesulfonamide

Applications in Polymer and Material Science (e.g., Diepoxide Precursors)

Information regarding the application of this compound in polymer and material science, specifically as a diepoxide precursor, is not available in the reviewed scientific literature.

Vi. Computational and Theoretical Studies of N Allyl 4 Methylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Allyl-4-methylbenzenesulfonamide, these calculations are largely based on high-resolution X-ray diffraction data, which provides a precise three-dimensional map of electron density in the crystalline state.

The electronic structure of this compound has been detailed through crystallographic studies. nih.gov These experimental findings provide key insights into the molecule's geometry, which is a direct consequence of its electronic configuration.

The sulfonamide moiety exhibits bond lengths and angles typical for this functional group. Specifically, the S—O bond lengths are 1.4282(17) Å and 1.4353(17) Å, and the S1—N1 bond length is 1.617(2) Å. nih.gov The O1—S1—O2 bond angle is 118.87(11)°. nih.gov These values from the crystal structure serve as benchmarks for theoretical models, reflecting the distribution of electrons within the sulfonamide core. While detailed theoretical calculations on the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) for this specific molecule are not extensively available in the published literature, the experimental bond lengths confirm the expected delocalization and electronic environment around the sulfur atom.

Table 1: Selected Bond Lengths and Angles for this compound

ParameterValue (from Crystal Structure)Reference
S—O1 Bond Length1.4282(17) Å nih.gov
S—O2 Bond Length1.4353(17) Å nih.gov
S1—N1 Bond Length1.617(2) Å nih.gov
O1—S1—O2 Bond Angle118.87(11)° nih.gov
C1—N1—S1—C4 Torsion Angle-61.0(2)° nih.gov

Conformational analysis reveals the three-dimensional arrangements of a molecule and their relative energies. For this compound, the solid-state conformation has been precisely determined. The crystal structure shows a specific spatial arrangement defined by the C1—N1—S1—C4 torsion angle of -61.0(2)°. nih.gov This particular conformation is stabilized by the packing forces within the crystal lattice.

While extensive studies on the complete conformational energy landscape in the gas or solution phase are not available, rotational spectroscopy and computational studies on related p-toluenesulfonamides suggest that conformations where the S–N bond is nearly perpendicular to the benzene (B151609) ring are generally favored. nih.gov The observed conformation in the crystal of this compound is consistent with these general findings for the broader class of sulfonamide compounds. A full theoretical scan of the potential energy surface would be required to identify other local energy minima and the barriers between different conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

Solid State: In the solid state, the intermolecular interactions of this compound have been clearly elucidated by X-ray crystallography. nih.gov The molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. nih.gov The geometry of this hydrogen bond, with an N1···O2 distance of 2.900(3) Å and a nearly linear N—H···O angle of 174(3)°, indicates a medium-strength interaction. nih.gov

These dimers are further organized into extended structures. They are linked into ribbons that propagate along the c-axis of the crystal through offset π–π stacking interactions between the p-tolyl rings of neighboring dimers. nih.gov The intercentroid distance between these stacked rings is 3.8340(17) Å, with a plane-to-plane distance of 3.600 Å, which is characteristic of stabilizing π–π interactions. nih.gov

Solution: There are no specific molecular dynamics simulation studies reported in the literature for this compound in solution. Such studies would be valuable to understand its dynamic behavior, solvation, and the nature of its intermolecular interactions with different solvents, which may differ significantly from the ordered arrangement found in the solid state.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

The theoretical prediction of NMR chemical shifts using quantum chemical methods, such as Density Functional Theory (DFT), is a common practice to aid in structure elucidation. nih.gov However, for this compound specifically, there are no published studies containing theoretically calculated ¹H and ¹³C NMR chemical shifts.

Predicting these shifts would involve optimizing the molecule's geometry with a suitable level of theory and basis set, followed by a calculation of the NMR shielding tensors, often including considerations for solvent effects. nih.gov While experimental NMR data has been reported for similar compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, a dedicated theoretical study for the title compound is currently absent from the scientific literature. bohrium.com The generation of such theoretical data would be a valuable addition to the characterization of this compound.

Reaction Pathway Analysis and Transition State Modeling

Computational and theoretical studies are pivotal in elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms, and identifying the transient, high-energy structures known as transition states. For this compound, such analyses can illuminate its formation and subsequent reactivity. While specific computational investigations exclusively detailing the reaction pathways and transition state modeling for this compound are not extensively documented in publicly available literature, the principles can be understood by examining analogous reactions and related computational studies on similar sulfonamide systems.

The primary synthesis of this compound involves the nucleophilic substitution reaction between allylamine (B125299) and p-toluenesulfonyl chloride. researchgate.netnih.gov The reaction mechanism is considered analogous to nucleophilic acyl substitution, occurring at the sulfonyl group. nih.gov Computational modeling of this process would typically involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products.

A plausible reaction pathway for the synthesis of this compound involves the nucleophilic attack of the nitrogen atom of allylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This step would proceed through a transition state to form a tetrahedral intermediate. Subsequent departure of the chloride leaving group and proton transfer would yield the final product. Density Functional Theory (DFT) is a common computational method employed for such investigations in related sulfonamide syntheses. nih.govnih.gov

In a related context, the benzylation of a primary amine derived from 4-methylbenzenesulfonamide has been proposed to follow an SN1-like mechanism. nsf.gov This suggests that under certain conditions, the sulfonamide nitrogen can act as a nucleophile towards a carbocation. While the synthesis of the title compound itself is more likely to follow a direct substitution pathway, this highlights the varied reactivity that can be explored computationally.

Transition state modeling for the synthesis of this compound would focus on identifying the geometry and energy of the highest point along the reaction coordinate. Key parameters that would be calculated include activation energy (the energy barrier that must be overcome for the reaction to occur) and the imaginary frequency corresponding to the vibrational mode of the bond being formed or broken at the transition state.

An illustrative, hypothetical dataset for the computational analysis of the reaction between allylamine and p-toluenesulfonyl chloride is presented below. Such data would be the outcome of a detailed computational study.

Table 1: Hypothetical Calculated Energies for the Synthesis of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Allylamine + p-Toluenesulfonyl chloride)DFT/B3LYP/6-31G(d)0.0
Transition State 1 (N-S bond formation)DFT/B3LYP/6-31G(d)+15.2
Tetrahedral IntermediateDFT/B3LYP/6-31G(d)-5.8
Transition State 2 (S-Cl bond cleavage)DFT/B3LYP/6-31G(d)+12.5
Products (this compound + HCl)DFT/B3LYP/6-31G(d)-20.7
Note: This table is illustrative and does not represent published experimental or computational data.

Furthermore, computational studies can explore other potential reaction pathways for this compound, such as intramolecular reactions. For instance, the allyl group presents the possibility for reactions like intramolecular Diels-Alder cycloadditions under specific conditions, a phenomenon that has been computationally investigated for similar N-allyl substituted aromatic compounds. acs.org A transition state analysis of such a reaction would involve locating the concerted or stepwise transition states for the formation of the new cyclic structure.

Table 2: Hypothetical Transition State Parameters for an Intramolecular Cyclization

ParameterValue
Transition State GeometryAsynchronous bond formation
Activation Energy (ΔG‡)25.3 kcal/mol
Key Bond Distances (Å)C1-C6: 2.15, C2-C5: 2.30
Imaginary Frequency-450 cm⁻¹
Note: This table is illustrative and does not represent published experimental or computational data.

Vii. Broader Implications and Future Research Directions

Potential for Development of Novel Sulfonamide-Based Compounds

The sulfonamide functional group is a well-established pharmacophore, a key structural component responsible for the biological activity of the widely used "sulfa drugs". nih.gov These drugs have known antibacterial, anticancer, antifungal, and anti-inflammatory properties. nih.gov Research into N-Allyl-4-methylbenzenesulfonamide provides a valuable scaffold for creating new therapeutic agents. nih.gov

The allyl group in the molecule is a particularly useful chemical handle. It allows for further chemical modifications, such as the addition of other functional groups. For instance, the nitrogen atom of the sulfonamide can be further substituted, as demonstrated by the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.net This adaptability allows for the generation of a diverse library of new sulfonamide derivatives. These novel compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates with improved efficacy or novel mechanisms of action. nih.govnih.gov The synthesis of new derivatives is a key step in exploring their potential as anticancer agents or for treating central nervous system disorders. nih.gov

Advancements in Synthetic Methodologies for Related Chemical Structures

The conventional synthesis of this compound involves a nucleophilic substitution reaction between p-toluenesulfonyl chloride and allylamine (B125299). nih.govnih.gov While effective, this method relies on sulfonyl chlorides, which can be difficult to handle and store. nih.gov This drawback has spurred research into more advanced and efficient synthetic strategies.

Theoretical and Experimental Synergy in Understanding Sulfonamide Chemistry

A deep understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its reactivity and biological interactions. The study of this compound exemplifies the powerful synergy between experimental techniques and theoretical computations in modern chemistry. rsc.org

Experimentally, single-crystal X-ray diffraction has provided a precise picture of the solid-state structure of this compound. nih.govgvsu.edu These studies have determined key structural parameters, including the S-O bond lengths of approximately 1.4282 Å and 1.4353 Å, and a critical C-N-S-C torsion angle of -61.0°. nih.govnih.gov They also reveal how molecules interact with each other, identifying intermolecular N-H···O hydrogen bonds and offset π–π interactions that organize the molecules into larger assemblies. nih.gov

Theoretically, computational methods like Density Functional Theory (DFT) are used to model and predict these very properties. nih.govmdpi.comrsc.org By comparing the precise experimental data with the results of theoretical calculations, scientists can validate and refine their computational models. researchgate.netresearchgate.net This synergy is crucial: while experiments show the static structure, computations provide insight into the electronic nature of the molecule, such as electron distribution and molecular orbital energies, which govern its chemical behavior. nih.govmdpi.com This combined approach provides a more complete understanding of the sulfonamide functional group, which in turn informs the rational design of new molecules with specific, desired properties, bringing the research full circle to the development of novel compounds. nih.gov

Interactive Data Tables

Table 1: Properties of this compound (Data sourced from multiple chemical databases and publications)

PropertyValue
CAS Number 50487-71-3
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
IUPAC Name This compound
Melting Point 59-60 °C (recrystallized from ethanol)
Appearance White to pale-yellow crystalline solid

Table 2: Selected Crystallographic Data for this compound (Data obtained from single-crystal X-ray diffraction studies). nih.govnih.gov

ParameterValue
Crystal System Triclinic
Space Group P-1
S=O Bond Length 1 1.4282 (17) Å
S=O Bond Length 2 1.4353 (17) Å
S-N Bond Length 1.617 (2) Å
C-N-S-C Torsion Angle -61.0 (2)°
Key Intermolecular Interaction N-H···O Hydrogen Bonds

Q & A

Q. How do steric and electronic properties of this compound influence its role as a substrate in multi-step syntheses?

  • Methodology :
  • Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzene) with reaction rates in SNAr or cross-couplings.
  • Molecular Modeling : Use software like Gaussian to predict regioselectivity in allylic substitutions .
  • Comparative Studies : Contrast reactivity with non-allylated sulfonamides to isolate steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.